

Spectroscopic Analysis of 5-(4-Fluorophenyl)-1,3-oxazole: A Technical Guide

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Compound of Interest

Compound Name: 5-(4-Fluorophenyl)-1,3-oxazole

Cat. No.: B142349

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Disclaimer: As of the latest literature search, comprehensive experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **5-(4-Fluorophenyl)-1,3-oxazole** is not readily available in the public domain. This guide will therefore utilize the spectroscopic data of the closely related parent compound, 5-phenyl-1,3-oxazole, as a representative model. The experimental protocols provided are generalized for the analysis of organic compounds and are applicable to the target molecule.

Introduction

5-(4-Fluorophenyl)-1,3-oxazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the oxazole and fluorophenyl motifs in bioactive molecules and functional materials. Spectroscopic analysis is a cornerstone for the structural elucidation and characterization of such novel compounds. This technical guide provides a summary of the expected spectroscopic data for 5-phenyl-1,3-oxazole as a proxy, along with detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data (Representative Data for 5-Phenyl-1,3-oxazole)

The following tables summarize the key spectroscopic data for 5-phenyl-1,3-oxazole. These values serve as an estimation for what would be expected for **5-(4-Fluorophenyl)-1,3-oxazole**,

with the understanding that the fluorine substituent will induce predictable changes in the spectra, particularly in the NMR and IR data.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|-------------------|
| 7.96 | s | 1H | H2 (oxazole ring) |
| 7.78 - 7.71 | m | 2H | Ar-H (ortho) |
| 7.54 - 7.41 | m | 3H | Ar-H (meta, para) |
| 7.44 | s | 1H | H4 (oxazole ring) |

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-------------------|
| 152.0 | C5 (oxazole ring) |
| 150.3 | C2 (oxazole ring) |
| 138.1 | Ar-C (ipso) |
| 128.3 | Ar-C |
| 127.5 | Ar-C |
| 125.0 | Ar-C |
| 122.3 | C4 (oxazole ring) |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--|
| 3103 | Medium | C-H stretch (aromatic/heteroaromatic) |
| 1537, 1498, 1326 | Strong | C=N, C=C ring stretching |
| 1257 | Medium | C-H in-plane deformation |
| 1143, 1080 | Medium | Ring breathing |
| 1045 | Medium | C-O-C stretch |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|----------------------------------|
| 145 | 100 | [M] ⁺ (Molecular Ion) |
| 117 | - | [M-CO] ⁺ |
| 90 | - | [M-CO-HCN] ⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Accurately weigh 5-25 mg of the solid sample for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1][2]

- **Filtration:** Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- **Sample Volume:** Ensure the final volume of the solution in the NMR tube is between 4-5 cm.
- **Referencing:** An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration, although residual solvent signals can also be used for referencing. [\[3\]](#)
- **Data Acquisition:**
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and high resolution.
 - Tune and match the probe to the desired nucleus (^1H or ^{13}C).
 - Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method):[\[4\]](#)

- **Sample Preparation:** Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[\[4\]](#)
- **Film Deposition:** Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[4\]](#)
- **Solvent Evaporation:** Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[\[4\]](#)
- **Data Acquisition:**

- Place the salt plate into the sample holder of the FT-IR spectrometer.
- Acquire the background spectrum (of the clean salt plate, if necessary).
- Acquire the sample spectrum.
- The resulting spectrum will show the absorption of infrared radiation as a function of wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

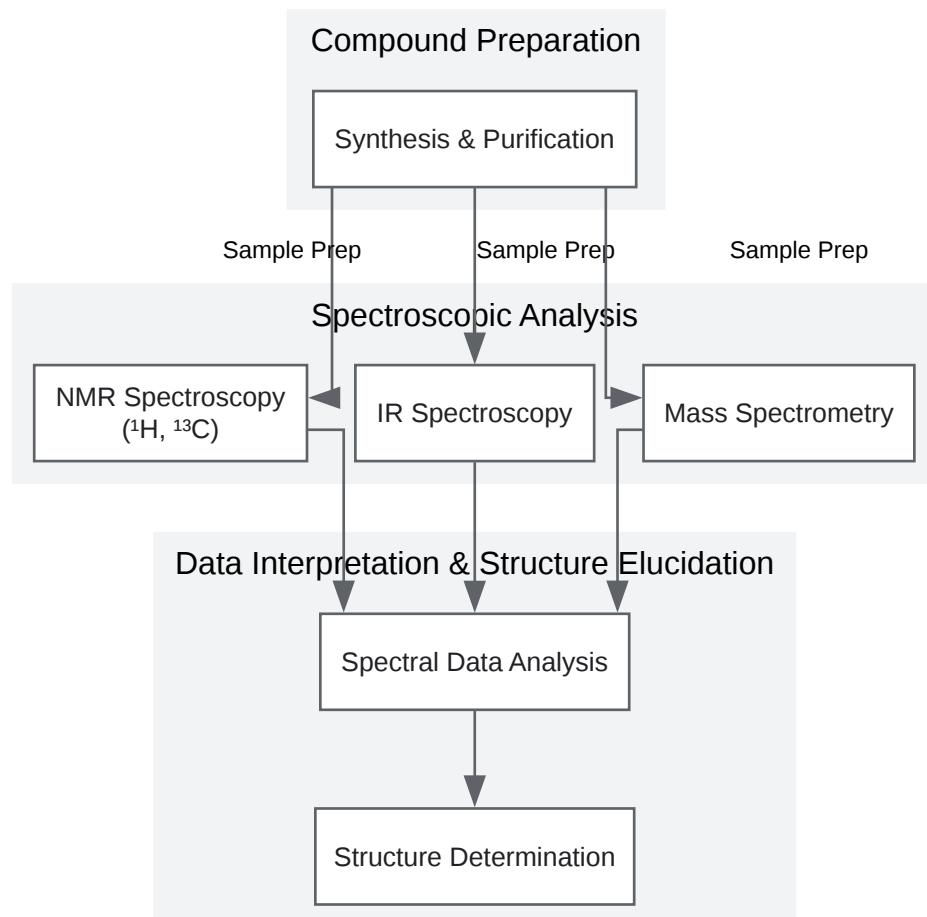
Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.
- Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion ($[M]^+$).^[5]
- Fragmentation: The high energy of the ionization process often causes the molecular ion to fragment into smaller, characteristic charged and neutral pieces.^[6]
- Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).^[5]
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z .^[5]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

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Caption: Workflow of Spectroscopic Analysis.

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